molecular formula C19H34O15 B164349 Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside CAS No. 128962-68-5

Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside

Cat. No. B164349
CAS RN: 128962-68-5
M. Wt: 502.5 g/mol
InChI Key: PRXVNJYMECXRGU-XNQZVBNCSA-N
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Description

Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a natural trisaccharide isolated from the roots of the medicinal plant Polygala tenuifolia. MGRG has been found to possess various bioactive properties, including anti-inflammatory, neuroprotective, and anti-tumor effects.

Mechanism of Action

The exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is not fully understood. However, studies have suggested that this compound exerts its bioactive effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in inflammation and cancer. This compound has also been found to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. Additionally, this compound has been found to have multiple bioactive properties, which makes it a versatile compound for studying various physiological processes. However, one limitation of using this compound in lab experiments is that it is relatively expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for research on Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside. One area of interest is in the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is in the development of this compound-based therapies for cancer treatment. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside involves the extraction of the trisaccharide from the roots of Polygala tenuifolia. The roots are first dried and then ground into a fine powder. The powder is then extracted with hot water, and the resulting extract is purified using various chromatography techniques. The purified this compound is then obtained as a white powder.

Scientific Research Applications

Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been the subject of numerous scientific studies due to its various bioactive properties. One of the most significant applications of this compound is in the field of neuroprotection. Studies have shown that this compound can protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.

properties

CAS RN

128962-68-5

Molecular Formula

C19H34O15

Molecular Weight

502.5 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C19H34O15/c1-5-8(22)10(24)12(26)17(30-5)34-16-14(28)15(7(4-21)32-19(16)29-2)33-18-13(27)11(25)9(23)6(3-20)31-18/h5-28H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10+,11+,12+,13-,14+,15+,16-,17-,18+,19-/m1/s1

InChI Key

PRXVNJYMECXRGU-XNQZVBNCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Other CAS RN

128962-68-5

synonyms

MeGRG
methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside

Origin of Product

United States

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